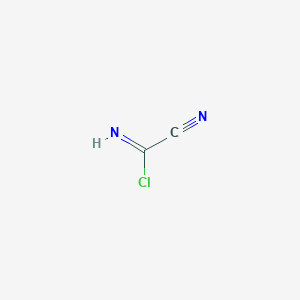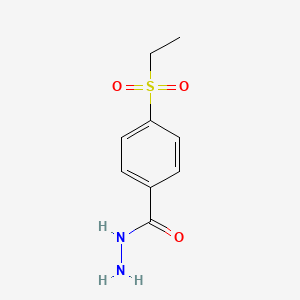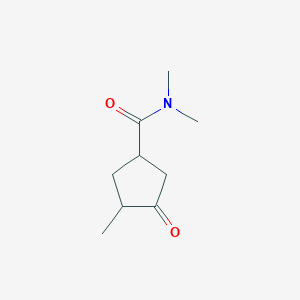
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide is a synthetic organic compound belonging to the class of amides It is characterized by a cyclopentane ring substituted with a carboxamide group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of 3,3-dimethyl-4-oxocyclopentane-1-carboxylic acid with N,N-dimethylamine under dehydrating conditions. Catalysts such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and coupling reagents is common to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide involves its interaction with free radicals, neutralizing them and preventing oxidative damage. This compound can donate hydrogen atoms to free radicals, thereby stabilizing them and reducing their reactivity. The molecular targets include reactive oxygen species (ROS) and other free radicals involved in oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butyl)-2-oxocyclopentane-1-carboxamide: Similar structure but with a tert-butyl group instead of trimethyl.
2-Acylcycloalkanones: Compounds with similar cyclic structures and carbonyl groups.
Uniqueness
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
52371-21-8 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-4-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H15NO2/c1-6-4-7(5-8(6)11)9(12)10(2)3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
FRTPMOYQQSJRPN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC1=O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
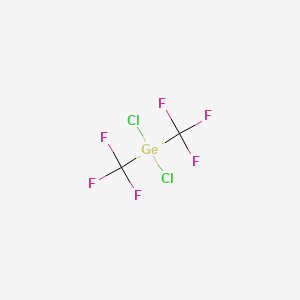
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
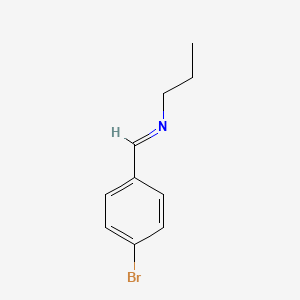
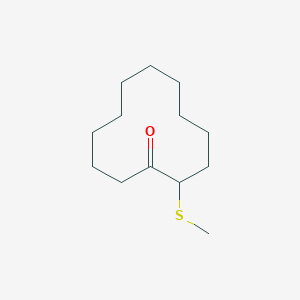
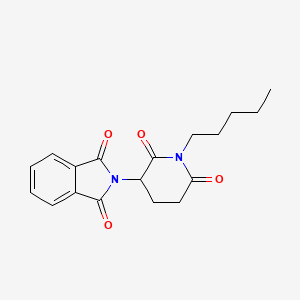
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
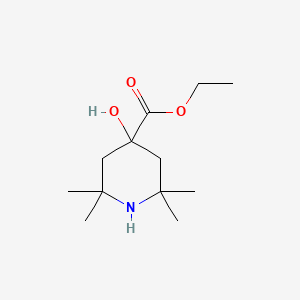
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
